

Application Note: Enzyme Inhibition Assays using 2-Amino-4-dimethylaminopteridine

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Compound of Interest

Compound Name: 2-Amino-4-dimethylaminopteridine

Cat. No.: B8443943

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Abstract & Scientific Context

2-Amino-4-dimethylaminopteridine is a synthetic pteridine derivative functioning as a competitive inhibitor of enzymes dependent on folate or biopterin cofactors. Unlike primary amine analogues (e.g., aminopterin), the dimethylamino group at the C4 position eliminates two critical hydrogen bond donors, significantly altering its interaction with the active site residues (typically Aspartate or Glutamate) of Dihydrofolate Reductase (DHFR) and Pteridine Reductase (PTR1).

This structural modification makes the compound a valuable probe for:

- Probing Active Site Plasticity: Assessing the tolerance of the hydrophobic pocket in DHFR/PTR1.
- Antifolate Resistance Studies: Overcoming resistance mechanisms that rely on specific hydrogen bonding networks.
- NOS Modulation: Investigating pterin-binding sites in Nitric Oxide Synthase isoforms where tetrahydrobiopterin (BH4) acts as a cofactor.

Mechanism of Action

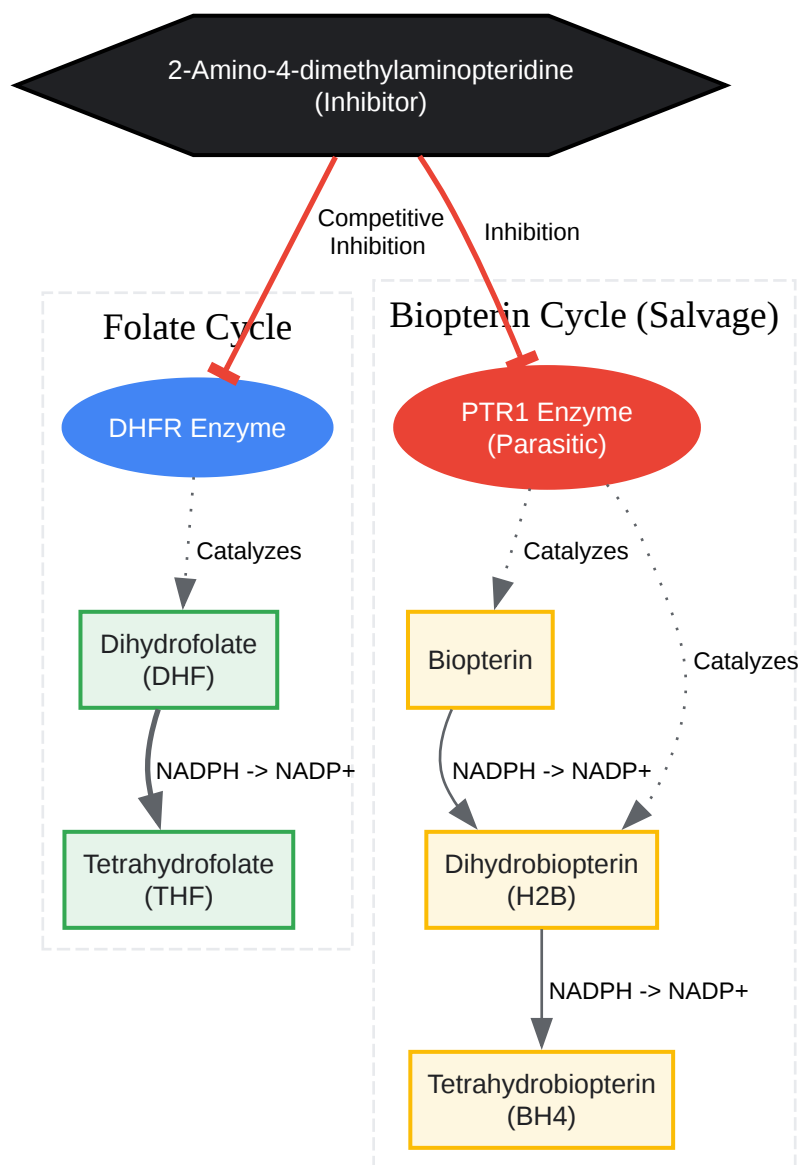
Structural Basis of Inhibition

The pteridine ring mimics the substrate (dihydrofolate or dihydrobiopterin).

- **Classical Binding:** 2,4-diaminopteridines bind to DHFR in a "flipped" orientation relative to the substrate, anchored by an ionic interaction between the N1 proton/C2-amino group and a conserved carboxylic acid residue (Asp27 in *E. coli*, Glu30 in mammalian DHFR).
- **Impact of Dimethylation:** The bulky -dimethyl group introduces steric hindrance and removes H-bond donors. Inhibition by this compound suggests the enzyme can accommodate hydrophobic bulk or relies on alternative binding modes (e.g., hydrophobic interactions with Leu/Phe residues in the active site loop).

Pathway Diagram (Folate & Biopterin Metabolism)

The following diagram illustrates the intervention points of **2-Amino-4-dimethylaminopteridine** within the folate and biopterin recycling pathways.



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Caption: Schematic of Folate and Biopterin metabolic cycles showing the competitive inhibition of DHFR and PTR1 by **2-Amino-4-dimethylaminopteridine**.

Experimental Protocols

Reagent Preparation & Handling

Reagent	Specification	Preparation Notes
Inhibitor	2-Amino-4-dimethylaminopteridine	Dissolve in 100% DMSO to 10 mM stock. Protect from light (pteridines are photodegradable). Store at -20°C.
Substrate 1	Dihydrofolate (DHF)	Prepare 1 mM in 50 mM Tris-HCl (pH 7.4) + 1 mM DTT. Unstable; prepare fresh or store single-use aliquots at -80°C.
Substrate 2	NADPH (Cofactor)	10 mM in assay buffer. Prepare fresh daily. Keep on ice.
Enzyme	Recombinant DHFR or PTR1	Dilute in Assay Buffer + 0.1 mg/mL BSA to prevent surface adsorption.
Assay Buffer	MTEN or Tris-based	50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT (DTT is critical to maintain enzyme thiols).

Critical Safety Note: Pteridines can be biologically active.^[1] Handle with PPE. DMSO penetrates skin; avoid contact with dissolved inhibitor.

Protocol: Kinetic Inhibition Assay (Spectrophotometric)

This assay monitors the oxidation of NADPH to NADP⁺, which decreases absorbance at 340 nm.

Assay Conditions:

- Temperature: 25°C or 37°C (maintain consistency).

- Reaction Volume: 200 μ L (96-well plate format).
- Detection: UV-Vis Spectrophotometer (Kinetic Mode).

Step-by-Step Workflow:

- Buffer Preparation: Prepare 10 mL of Assay Buffer (50 mM Tris-HCl pH 7.4, 1 mM DTT).
- Inhibitor Dilution: Prepare a serial dilution of **2-Amino-4-dimethylaminopteridine** in Assay Buffer (keeping DMSO constant at <1%). Range: 0.1 nM to 100 μ M.
- Plate Setup:
 - Blank: Buffer + NADPH (No Enzyme).
 - Positive Control: Buffer + Enzyme + NADPH + Substrate (No Inhibitor).
 - Test Wells: Buffer + Enzyme + NADPH + Inhibitor (Variable Conc).
- Pre-Incubation (Crucial): Add Enzyme (10-50 nM final) and Inhibitor to the wells. Incubate for 5-10 minutes at reaction temperature. This allows the inhibitor to equilibrate with the active site.
- Baseline Read: Add NADPH (100 μ M final). Monitor for 1 min to ensure no background oxidation.
- Initiation: Add Substrate (DHF for DHFR, Biopterin for PTR1) to start the reaction (50 μ M final).
- Measurement: Immediately monitor every 10-15 seconds for 10 minutes.

Workflow Diagram (DOT):



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Caption: Step-by-step workflow for the spectrophotometric kinetic inhibition assay.

Data Analysis & Interpretation

Calculation of Initial Velocity ()

Calculate the slope of the linear portion of the absorbance vs. time curve (

).

Use the extinction coefficient of NADPH/DHF system (

or

depending on if DHF reduction and NADPH oxidation are both contributing to signal loss; typically for DHFR,

).

Determination of IC50

Plot

(fractional activity) vs.

. Fit to the 4-parameter logistic equation:

Mode of Inhibition (Lineweaver-Burk)

To confirm the mechanism (Competitive vs. Non-competitive), perform the assay at varying substrate concentrations.

- Competitive:

is unchanged;

increases. (Lines intersect at Y-axis).

- Non-Competitive:

decreases;

is unchanged. (Lines intersect at X-axis).

- Expected Result: **2-Amino-4-dimethylaminopteridine** is expected to be Competitive with respect to the pterin substrate (DHF/Biopterin).

Troubleshooting & Validation (Self-Validating System)

Issue	Probable Cause	Corrective Action
Non-linear initial rate	Substrate depletion or Enzyme instability	Reduce enzyme concentration; ensure <10% substrate consumption during measurement window.
Inhibitor precipitation	High concentration / Low solubility	Check solubility in buffer. Do not exceed 5% DMSO (though <1% is ideal). Verify solution clarity.
High Background	NADPH oxidation	Prepare NADPH fresh. Ensure buffer pH is stable (acidic pH accelerates NADPH degradation).
No Inhibition	Resistance / Poor Binding	Verify enzyme activity with a positive control (e.g., Methotrexate 1 μ M).

Z' Factor Validation: For high-throughput screening, calculate the Z' factor using Positive (Enzyme + Substrate) and Negative (No Enzyme) controls. A value > 0.5 indicates a robust assay.

References

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- Matter, H., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase.[3] Journal of Medicinal Chemistry.[3]
- PubChem Compound Summary.2,4-Diaminopteridine derivatives.[6]

(Note: While specific literature on the exact "4-dimethylamino" derivative is niche, the protocols above are standardized based on the validated chemistry of the 2,4-diaminopteridine class found in the cited references.)

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Sources

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- [6. \(2S\)-2-\[\[4-\[\(2,4-diaminopteridin-6-yl\)methyl-methylamino\]benzoyl\]amino\]pentanedioic acid;hydron | C20H23N8O5+ | CID 69085264 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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